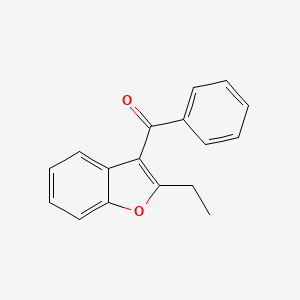
(2-Ethylbenzofuran-3-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethylbenzofuran-3-yl)(phenyl)methanone is a chemical compound that belongs to the class of benzofuran derivatives. . The structure of this compound consists of a benzofuran ring substituted with an ethyl group at the 2-position and a phenylmethanone group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylbenzofuran-3-yl)(phenyl)methanone can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-ethylphenol with phenylacetic acid in the presence of a dehydrating agent such as polyphosphoric acid can lead to the formation of the benzofuran ring . The resulting intermediate can then be further reacted with benzoyl chloride in the presence of a base like pyridine to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
(2-Ethylbenzofuran-3-yl)(phenyl)methanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound’s structure and enhance its biological activity .
Common Reagents and Conditions
Substitution: Substitution reactions often involve the use of halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
Mechanism of Action
The mechanism of action of (2-Ethylbenzofuran-3-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, as a protein tyrosine kinase inhibitor, it binds to the active site of the enzyme, preventing its phosphorylation activity and thereby inhibiting cell proliferation and inducing apoptosis in cancer cells . The compound’s structure-activity relationship plays a crucial role in determining its efficacy and selectivity .
Comparison with Similar Compounds
Similar Compounds
(2-Ethylbenzofuran-3-yl)(4-hydroxyphenyl)methanone (Benzarone): This compound is structurally similar but contains a hydroxyl group on the phenyl ring.
Furan-2-yl (phenyl)methanone Derivatives: These compounds share a similar core structure but differ in the substituents on the furan ring.
Uniqueness
(2-Ethylbenzofuran-3-yl)(phenyl)methanone is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit protein tyrosine kinases makes it a valuable compound in cancer research and drug development .
Properties
CAS No. |
3131-64-4 |
|---|---|
Molecular Formula |
C17H14O2 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
(2-ethyl-1-benzofuran-3-yl)-phenylmethanone |
InChI |
InChI=1S/C17H14O2/c1-2-14-16(13-10-6-7-11-15(13)19-14)17(18)12-8-4-3-5-9-12/h3-11H,2H2,1H3 |
InChI Key |
RNRVHRZVPBEPDF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Piperazine,1-phenyl-4-[2-(5-phenyl-2-oxazolyl)ethyl]-](/img/structure/B8555548.png)
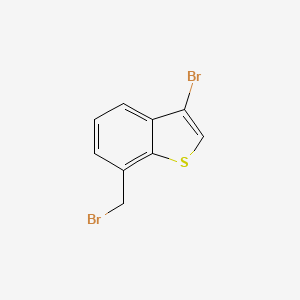
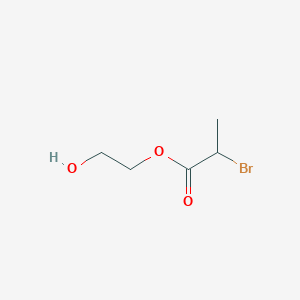
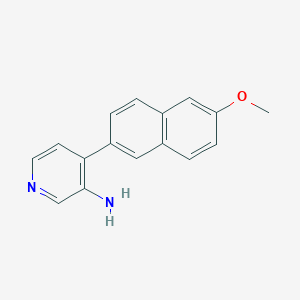

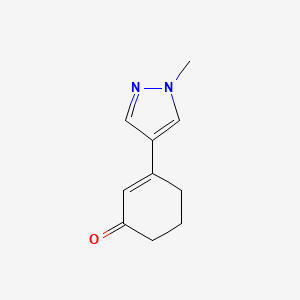
![5-Isoquinolinesulfonamide,n-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]-](/img/structure/B8555627.png)
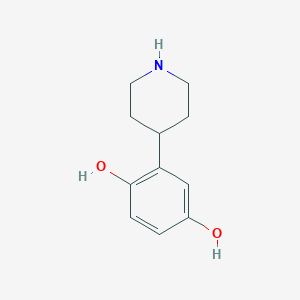
![1h-Pyrrolo[2,3-c]pyridine-2-carboxylic acid,1-[(3-fluorophenyl)methyl]-5-phenyl-,ethyl ester](/img/structure/B8555636.png)
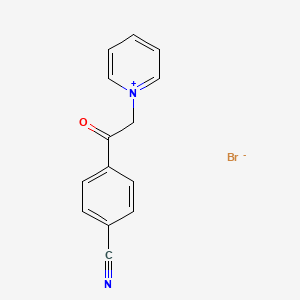
![Ethyl 4-amino-2-bromo-6-methyl-3-(3-methylphenyl)thieno[2,3-b]pyridine-5-carboxylate](/img/structure/B8555644.png)
![tert-butyl 4-[4-(2-fluoro-4-methylsulfonylanilino)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate](/img/structure/B8555648.png)
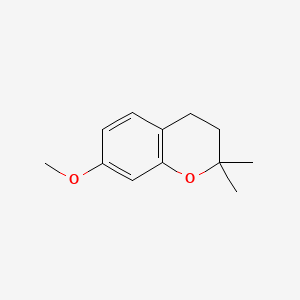
![6-Methyl-5-(4-nitrophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B8555657.png)
